molecular formula C18H24N2 B15351230 4-((dimethylamino)methyl)-N-(4-isopropylphenyl)aniline

4-((dimethylamino)methyl)-N-(4-isopropylphenyl)aniline

Cat. No.: B15351230
M. Wt: 268.4 g/mol
InChI Key: UKQUAYWOCMPZOJ-UHFFFAOYSA-N
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Description

(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE is an organic compound with the molecular formula C18H24N2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an isopropyl-substituted phenylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE typically involves the reaction of 4-(dimethylamino)benzyl chloride with 4-isopropylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE.

    Reduction: Corresponding secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. Additionally, the compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting or activating their function.

Comparison with Similar Compounds

(4-(DIMETHYLAMINO)PHENYL)METHYLAMINE can be compared with other similar compounds, such as:

    (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE: Similar structure but with a methoxy group instead of an isopropyl group.

    (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE: Contains a chloro group instead of an isopropyl group.

    (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE: Features a methyl group in place of the isopropyl group.

The uniqueness of (4-(DIMETHYLAMINO)PHENYL)METHYLAMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-N-(4-propan-2-ylphenyl)aniline

InChI

InChI=1S/C18H24N2/c1-14(2)16-7-11-18(12-8-16)19-17-9-5-15(6-10-17)13-20(3)4/h5-12,14,19H,13H2,1-4H3

InChI Key

UKQUAYWOCMPZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)CN(C)C

Origin of Product

United States

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